N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide
Description
N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a piperazine-ethylamine linker and a propyl-substituted benzenesulfonamide core. Its structure combines a sulfonamide group (known for bioactivity in antimicrobial and receptor-targeting applications) with a 4-methoxyphenylpiperazine moiety, which is frequently associated with neurotransmitter receptor modulation (e.g., serotonin and dopamine receptors) . This compound’s design likely aims to exploit sulfonamide’s pharmacological versatility and piperazine’s role in enhancing solubility and receptor affinity.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-3-4-19-5-11-22(12-6-19)29(26,27)23-13-14-24-15-17-25(18-16-24)20-7-9-21(28-2)10-8-20/h5-12,23H,3-4,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXOKFUCYKDISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The interaction of the compound with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By interacting with these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially leading to therapeutic effects in the treatment of various disorders.
Biological Activity
The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide is a sulfonamide derivative with notable biological activity, particularly in the context of serotonin receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula : C23H29N5O2S
- Molecular Weight : 407.5 g/mol
- IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
The compound primarily acts as an antagonist at the 5-HT1A serotonin receptors , which are implicated in various neurological and psychiatric conditions. Its ability to modulate serotonin levels makes it a candidate for therapeutic applications in depression and anxiety disorders.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits serotonin receptor-mediated responses. For instance, studies show that it can prevent the decrease in neuronal firing rates induced by serotonin (5-HT), indicating its potential as a therapeutic agent in serotonergic modulation .
In Vivo Studies
In animal models, particularly rodents and non-human primates, the compound exhibited significant brain accumulation and binding potential at 5-HT1A receptors. Dynamic PET imaging revealed high radioactivity levels in regions such as the hippocampus and frontal cortex, suggesting effective central nervous system penetration and receptor engagement .
Table 1: Binding Potentials in Animal Studies
| Brain Region | Binding Potential (BP ND) |
|---|---|
| Hippocampus | 5.5 |
| Frontal Cortex | 2.7 |
| Anterior Cingulate | 7.2 |
| Insular Cortex | 4.2 |
Clinical Implications
Several studies have explored the clinical implications of this compound concerning mood disorders. For example, a study involving the administration of the compound to animal models of depression showed a significant reduction in depressive-like behaviors, correlating with increased serotonin levels .
Case Study Example
In a controlled trial with rats, administration of this compound resulted in:
- Reduction in immobility time during forced swim tests (indicative of antidepressant effects).
- Increased locomotor activity , suggesting potential anxiolytic properties.
Safety Profile
Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further pharmacokinetic studies are necessary to establish long-term safety parameters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key similarities and differences between N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide and related sulfonamide derivatives. Data are derived from crystallographic and bioactivity studies of analogous compounds.
Key Structural and Functional Insights:
Piperazine Linker vs. Direct Substitution: The target compound’s piperazine-ethyl chain distinguishes it from simpler derivatives like N-(4-methoxyphenyl)benzenesulfonamide. In contrast, 4-amino-N-(4-methoxyphenyl)benzenesulfonamide lacks this linker but includes an amino group at C4, which improves aqueous solubility and may favor peripheral therapeutic effects (e.g., metabolic disorders).
Substituent Effects on Bioactivity: The propyl group at C4 in the target compound likely increases lipophilicity compared to the methoxy or amino groups in analogues. This could enhance membrane permeability but reduce solubility, a trade-off critical for drug design. N-(4-Methoxyphenyl)benzenesulfonamide (Compound I) exhibits classic sulfonamide antimicrobial properties, whereas the target compound’s extended structure may shift its activity toward neurological targets (e.g., 5-HT1A or D2 receptors).
Crystallographic and Conformational Data: Analogues like Compound I crystallize in monoclinic systems with intermolecular hydrogen bonding (N–H⋯O and C–H⋯O interactions), stabilizing their sulfonamide cores .
Research Findings and Limitations
- Synthetic Accessibility : The target compound requires multi-step synthesis (e.g., SN2 reactions for piperazine-ethyl attachment), whereas simpler derivatives like N-(4-methoxyphenyl)benzenesulfonamide are synthesized in fewer steps .
- Bioactivity Gaps : While antimicrobial and metabolic activities are documented for simpler analogues, the target compound’s bioactivity remains hypothetical, pending receptor-binding assays or in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
